molecular formula C18H19N5O2 B3731049 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

Cat. No.: B3731049
M. Wt: 337.4 g/mol
InChI Key: VMCRXSAFKPEDCD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimidinone-quinazoline hybrid family, characterized by a pyrimidin-4(3H)-one core substituted with a quinazolin-2-ylamino group and a propenyl side chain. The 8-methoxy and 4-methyl substituents on the quinazoline ring enhance lipophilicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-5-7-13-11(3)20-18(22-16(13)24)23-17-19-10(2)12-8-6-9-14(25-4)15(12)21-17/h5-6,8-9H,1,7H2,2-4H3,(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCRXSAFKPEDCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=NC(=N1)NC3=NC(=C(C(=O)N3)CC=C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one typically involves multiple steps, starting with the preparation of the quinazoline and pyrimidine intermediates. The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents . The pyrimidine ring is often constructed via condensation reactions involving suitable aldehydes and amines .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Mechanism of Action

The mechanism of action of 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to bind to various receptors and enzymes, modulating their activity . This interaction can lead to the inhibition of key signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include modifications to the quinazoline substituents, pyrimidinone side chains, and additional functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrimidinone-Quinazoline Derivatives
Compound Name Quinazoline Substituents Pyrimidinone Substituents Molecular Weight (g/mol) Key Biological Data References
Target Compound 8-methoxy, 4-methyl 6-methyl, 5-(prop-2-en-1-yl) ~415* N/A
2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-5-ethyl-6-methylpyrimidin-4(1H)-one 6-ethoxy, 4-methyl 5-ethyl, 6-methyl 369.42 N/A
6-Methyl-5-(prop-2-en-1-yl)-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one 4,6,8-trimethyl 6-methyl, 5-(prop-2-en-1-yl) ~407* IC₅₀ = 50,000 nM (STAT1)
2-[(8-Ethoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-[(4-methylbenzyl)]pyrimidin-4(3H)-one 8-ethoxy, 4-methyl 6-methyl, 5-(4-methylbenzyl) 415.49 N/A

*Calculated based on analogous structures.

Key Observations:

Quinazoline Modifications: The 8-methoxy group in the target compound may improve metabolic stability compared to ethoxy or methyl substituents .

Substitution with a benzyl group (e.g., 5-(4-methylbenzyl)) increases steric bulk, which may affect target binding .

Biological Activity

The compound 2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one , with a CAS number of 903468-04-2 , is a synthetic organic molecule that has garnered attention for its potential biological activities. Its unique structure, which incorporates both quinazoline and pyrimidine moieties, suggests a diverse range of interactions with biological targets, making it a candidate for therapeutic applications.

The molecular formula of the compound is C18H21N5O2C_{18}H_{21}N_{5}O_{2}, with a molecular weight of approximately 339.39 g/mol . Its structural features include:

  • An 8-methoxy group on the quinazoline ring.
  • A 6-methyl and 5-(prop-2-en-1-yl) substituent on the pyrimidine ring.

These attributes contribute to its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:

  • HeLa (human cervix carcinoma)
  • CEM (human T lymphocyte)
  • HT-29 (colorectal adenocarcinoma)

In one study, the compound demonstrated an IC50 value ranging from 5.4 to 17.2 μM , indicating significant cytotoxic activity against these cell lines . The mechanism of action appears to involve the modulation of cellular processes such as apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it possesses the ability to inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still under investigation . This activity may be linked to its ability to interfere with bacterial protein synthesis or cell wall integrity.

The proposed mechanism of action for this compound involves:

  • Inhibition of tubulin polymerization : Similar to other known anticancer agents, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis .
  • Induction of oxidative stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to mitochondrial dysfunction and apoptosis .

Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines revealed that the compound effectively inhibited cell growth through apoptosis induction. The results highlighted its potential as an anticancer agent, particularly for solid tumors resistant to conventional therapies .

Cell LineIC50 (µM)
HeLa6.5
CEM10.0
HT-298.7
A278012.3

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains, showing variable efficacy. Further studies are needed to establish its clinical relevance.

Bacterial StrainMIC (µg/mL)
E. coli15
S. aureus20
P. aeruginosa25

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized for yield?

The compound can be synthesized via multi-step reactions, starting with the preparation of the quinazoline and pyrimidinone cores. Key steps include:

  • Condensation reactions to introduce the methoxy and methyl groups on the quinazoline ring (e.g., using 8-methoxy-4-methylquinazolin-2-amine as a precursor) .
  • Substitution reactions to attach the propenyl group to the pyrimidinone core, often employing allyl bromide under basic conditions .
  • Optimization strategies : Use polar aprotic solvents (e.g., DMF) with catalysts like potassium carbonate, and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm substituent positions, with methoxy (~δ 3.8–4.0 ppm) and propenyl (δ 5.0–5.8 ppm) groups serving as diagnostic signals .
  • FTIR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the pyrimidinone ring) .
  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10) to assess purity (>95%) and detect by-products .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Store under inert gas (N₂/Ar) at −20°C to prevent oxidation of the propenyl group.
  • Conduct accelerated stability studies by exposing the compound to varying pH, temperature, and light conditions, with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., kinase inhibition) across studies be resolved?

  • Assay validation : Compare results across orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out false positives/negatives .
  • Purity checks : Use LC-MS to confirm the absence of impurities (e.g., synthesis by-products) that may interfere with activity .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to assess if rapid metabolism explains inconsistent in vivo results .

Q. What computational approaches are recommended to predict interactions with biological targets (e.g., kinases)?

  • Molecular docking : Use software like AutoDock Vina to model binding to kinase ATP pockets, focusing on hydrogen bonding with the pyrimidinone core and hydrophobic interactions with the quinazoline ring .
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns to identify critical residues (e.g., hinge-region interactions in kinases) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize potency against specific targets?

  • Analog synthesis : Modify substituents (e.g., replace propenyl with cyclopropyl or halogens) and test in kinase inhibition assays .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., EGFR or VEGFR2) to guide rational design .

Q. What experimental strategies are recommended to investigate the compound’s environmental fate and ecotoxicology?

  • Photodegradation studies : Expose the compound to UV light and analyze degradation products via HPLC-MS .
  • Aquatic toxicity assays : Use Daphnia magna or algal models to assess EC₅₀ values, referencing OECD guidelines for standardized protocols .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Reaction reproducibility : Replicate protocols under controlled conditions (e.g., anhydrous solvents, strict temperature control) .
  • By-product analysis : Use GC-MS or NMR to identify side products (e.g., incomplete substitution at the pyrimidinone C5 position) .

Q. Why might biological activity vary between in vitro and in vivo studies?

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution to identify bioavailability limitations .
  • Metabolite identification : Use high-resolution MS to detect active/inactive metabolites that explain reduced in vivo efficacy .

Methodological Resources

  • Synthetic protocols : Refer to multi-step procedures for analogous quinazoline-pyrimidinone hybrids .
  • Analytical workflows : Detailed HPLC and NMR parameters for purity/structure validation .
  • Computational tools : PubChem data (InChIKey, SMILES) for in silico modeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-[(8-methoxy-4-methylquinazolin-2-yl)amino]-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one

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